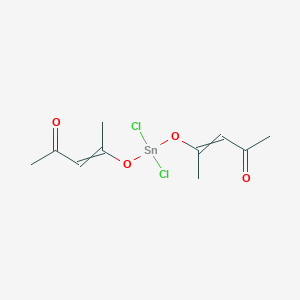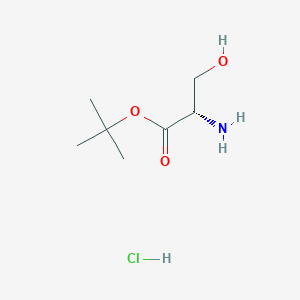
N-(4-Methoxybenzyl)efavirenz
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Methoxybenzyl)efavirenz has been optimized through a series of steps including alkynylation, deprotection, and cyclization, achieving high chemical and optical purity with an overall yield of 69% (Bai Jun, 2012). Another practical and enantioselective synthesis route offers the compound in excellent chemical and optical purity through a seven-step process starting from 4-chloroaniline, highlighting the efficiency of current synthetic methodologies (M. Pierce et al., 1998).
Molecular Structure Analysis
The molecular structure of efavirenz, which includes N-(4-Methoxybenzyl)efavirenz, is defined by its unique "crane bird" like appearance, demonstrated through X-ray diffraction analysis. This structure underlines the compound's specific interaction capabilities, particularly its self-complementary amide group that plays a crucial role in its crystal packing through helical hydrogen-bonding catemers (K. Ravikumar & B. Sridhar, 2009).
Chemical Reactions and Properties
The oxidative removal of the p-methoxybenzyl-amino protecting group in the synthesis of efavirenz showcases a significant chemical reaction, offering a scalable and practical procedure that achieves a product purity of > 99.5% (A. Choudhury et al., 2001). This step is critical in the overall synthesis process, highlighting the compound's reactivity and interaction with specific chemical groups.
Physical Properties Analysis
The crystal and molecular structure elucidation of efavirenz and its derivatives provide insights into the physical properties of N-(4-Methoxybenzyl)efavirenz. The detailed analysis of these structures helps in understanding the compound's stability, packing, and potential intermolecular interactions, which are crucial for its physical properties (K. Ravikumar & B. Sridhar, 2009).
Scientific Research Applications
Efavirenz-Based Regimens in Antiretroviral Therapy
Efavirenz is a key component of antiretroviral therapy, particularly for antiretroviral-naive HIV-infected patients. Studies have compared efavirenz-based regimens with other antiretroviral drugs and found them equally effective in terms of efficacy outcomes. Efavirenz has been preferred due to its once-daily dosing and its inclusion in fixed-dose combinations, making it a convenient option for patients. Despite its efficacy, efavirenz can cause neuropsychiatric side effects, which are a significant concern (J. Kryst et al., 2015; B. Larru et al., 2014).
Pediatric Use of Efavirenz
Efavirenz's indication has been extended to children as young as 3 months, considering its efficacy and pediatric-friendly formulations. However, its use during the first trimester of pregnancy is limited in some settings due to the risk of neural tube defects in nonhuman primates (B. Larru et al., 2014).
Neuropsychiatric Side Effects
A considerable body of research has focused on efavirenz's neuropsychiatric side effects, which can significantly impact patient adherence to the treatment regimen. These side effects include insomnia, abnormal dreams, and impaired concentration. Managing these side effects is crucial for maintaining patient adherence and overall treatment success (E. Decloedt & G. Maartens, 2013; R. Gaida et al., 2015).
Pharmacogenetics in Efavirenz Therapy
The role of pharmacogenetics in efavirenz therapy has been explored, particularly the influence of CYP2B6 genetic polymorphisms on efavirenz metabolism. These polymorphisms can lead to variations in plasma concentrations of efavirenz, affecting its efficacy and toxicity. Understanding these genetic factors is essential for personalized medicine approaches in antiretroviral therapy (N. Rakhmanina & J. N. van den Anker, 2010).
Mechanism of Action
Target of Action
N-(4-Methoxybenzyl)efavirenz is a derivative of Efavirenz, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection . The primary target of Efavirenz is the reverse transcriptase enzyme of the HIV virus . This enzyme is crucial for the replication of the virus, as it converts the viral RNA into DNA, which is then integrated into the host cell’s genome .
Mode of Action
Efavirenz, and by extension N-(4-Methoxybenzyl)efavirenz, inhibits the action of the reverse transcriptase enzyme. It binds to the enzyme and prevents it from converting the viral RNA into DNA . This inhibition of the reverse transcriptase enzyme effectively halts the replication of the virus .
Biochemical Pathways
The primary biochemical pathway affected by N-(4-Methoxybenzyl)efavirenz is the replication cycle of the HIV virus. By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, thereby disrupting the viral replication process . Additionally, Efavirenz has been shown to affect the fatty acid metabolism pathway, which could be a key regulator in its anticancer process .
Pharmacokinetics
Studies on efavirenz suggest that it has good bioavailability and is extensively metabolized in the liver, primarily by the cyp2b6 enzyme . The drug’s elimination half-life is long, allowing for once-daily dosing . The pharmacokinetic properties of Efavirenz are influenced by genetic polymorphisms in CYP2B6 .
Result of Action
The inhibition of the reverse transcriptase enzyme by N-(4-Methoxybenzyl)efavirenz results in the prevention of HIV replication, thereby reducing viral load and slowing the progression of the disease . In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of triple-negative breast cancer (TNBC) cell lines .
Action Environment
The action of N-(4-Methoxybenzyl)efavirenz can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy due to potential drug-drug interactions . Genetic factors, such as polymorphisms in the CYP2B6 enzyme, can also influence the drug’s pharmacokinetics and response
properties
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3NO3/c1-29-17-7-4-15(5-8-17)13-27-19-9-6-16(23)12-18(19)21(22(24,25)26,30-20(27)28)11-10-14-2-3-14/h4-9,12,14H,2-3,13H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYROQXKHLSLOS-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(OC2=O)(C#CC4CC4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@@](OC2=O)(C#CC4CC4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169904 | |
| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)efavirenz | |
CAS RN |
174819-21-7 | |
| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174819217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-METHOXYBENZYL)EFAVIRENZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB295U888K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















